molecular formula C20H34O B12846257 2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene

2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene

Cat. No.: B12846257
M. Wt: 290.5 g/mol
InChI Key: ULHSHBKVURWAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene is an organic compound with a complex structure that includes a decyloxy group, a methyl group, and a propan-2-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: HNO3, H2SO4, Cl2, Br2, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro compounds, sulfonic acids, halogenated benzenes.

Scientific Research Applications

2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to changes in cellular function. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Octyloxy)-1-methyl-4-(propan-2-yl)benzene
  • 2-(Dodecyloxy)-1-methyl-4-(propan-2-yl)benzene
  • 2-(Hexadecyloxy)-1-methyl-4-(propan-2-yl)benzene

Uniqueness

2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene is unique due to its specific alkyl chain length and the combination of functional groups attached to the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

2-decoxy-1-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C20H34O/c1-5-6-7-8-9-10-11-12-15-21-20-16-19(17(2)3)14-13-18(20)4/h13-14,16-17H,5-12,15H2,1-4H3

InChI Key

ULHSHBKVURWAFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C(C=CC(=C1)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.